3-(bromomethyl)hexane
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Overview
Description
3-(Bromomethyl)hexane is an organic compound with the molecular formula C7H15Br. It is a brominated alkane, characterized by a bromomethyl group attached to the third carbon of a hexane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)hexane can be synthesized through several methods. One common method involves the bromination of 3-methylhexane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, forming a bromomethyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions typically include maintaining a specific temperature and pressure to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)hexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the primary products.
Oxidation: Alcohols and carboxylic acids are formed.
Scientific Research Applications
3-(Bromomethyl)hexane is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of drugs and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)hexane in chemical reactions involves the formation of a bromonium ion intermediate during nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles or the elimination of hydrogen atoms to form alkenes .
Comparison with Similar Compounds
Similar Compounds
1-Bromopentane: Similar in structure but with the bromine atom attached to the first carbon.
2-Bromopentane: The bromine atom is attached to the second carbon.
3-Bromohexane: Similar but lacks the methyl group on the third carbon
Uniqueness
3-(Bromomethyl)hexane is unique due to the presence of the bromomethyl group on the third carbon, which provides distinct reactivity and selectivity in chemical reactions compared to its structural isomers .
Properties
CAS No. |
98429-67-5 |
---|---|
Molecular Formula |
C7H15Br |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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